molecular formula C7H8N2 B1642118 2-Methyl-1-prop-2-ynylimidazole

2-Methyl-1-prop-2-ynylimidazole

Cat. No.: B1642118
M. Wt: 120.15 g/mol
InChI Key: NBDYHRSJLDRXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-prop-2-ynylimidazole is an imidazole derivative characterized by a methyl group at the 2-position and a propargyl (prop-2-ynyl) group at the 1-position of the imidazole ring. Imidazole derivatives are pivotal in medicinal chemistry, catalysis, and materials science due to their electronic properties, hydrogen-bonding capabilities, and structural versatility . The propargyl group introduces alkyne functionality, enabling click chemistry or cross-coupling reactions, while the methyl group modulates steric and electronic effects .

Properties

IUPAC Name

2-methyl-1-prop-2-ynylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-3-5-9-6-4-8-7(9)2/h1,4,6H,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDYHRSJLDRXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazole Derivatives

Substituent Effects on Reactivity and Stability

The table below compares 2-methyl-1-prop-2-ynylimidazole with structurally analogous imidazole compounds, focusing on substituent effects:

Compound Name Substituents (Positions) Key Functional Groups Reactivity/Applications References
This compound Methyl (C2), Propargyl (C1) Alkyne, Imidazole N-H Potential ligand, click chemistry precursor Inferred
2-Methylimidazole Methyl (C2) Imidazole N-H Catalyst in epoxy resins, corrosion inhibition
1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole Methyl (C2), Nitro (C4), Chloro-hydroxypropyl (C1) Nitro, Chloro, Hydroxy Antibacterial/antiprotozoal agents (e.g., metronidazole analogs)
2-(Naphthalen-1-ylmethyl)imidazo[2,1-b][1,3,4]thiadiazole Naphthylmethyl, Thiadiazole Thiadiazole, Aromatic Anticancer candidates (preliminary cytotoxicity)

Key Observations :

  • Steric Effects : The propargyl group increases steric bulk at the 1-position, which may hinder coordination in metal complexes compared to smaller substituents (e.g., hydroxypropyl in nitroimidazoles) .
  • Hydrogen Bonding: Unlike nitroimidazoles or hydroxypropyl derivatives, this compound lacks strong hydrogen-bond donors (e.g., -OH or -NO₂), limiting its role in crystal engineering or supramolecular assembly compared to Etter’s hydrogen-bonding frameworks .

Structural and Crystallographic Considerations

For example:

  • Nitroimidazoles: Exhibit directional hydrogen bonds (e.g., N-H···O-NO₂) that stabilize crystal packing .
  • Thiadiazole-Imidazole Hybrids : Display π-π stacking and C-H···S interactions, as observed in related compounds .

Software tools like SHELXL (for refinement) and ORTEP (for visualization) are critical for analyzing such structural features .

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